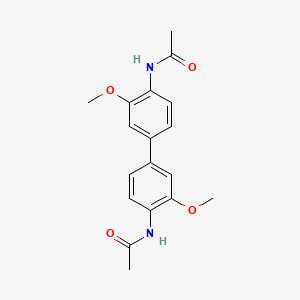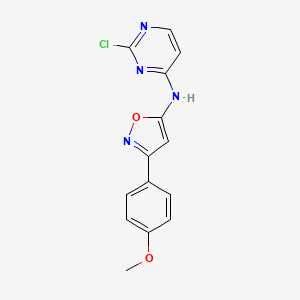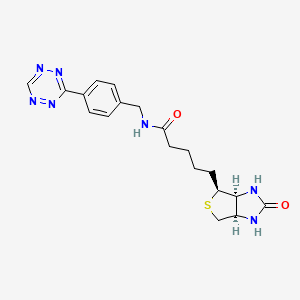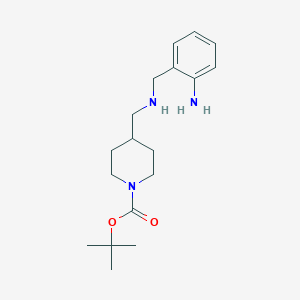![molecular formula C24H33O3P B11829220 (2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound with a unique structure that includes a benzo[d][1,3]oxaphosphole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[d][1,3]oxaphosphole ring system and the introduction of the tert-butyl and diisopropoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which (2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Propriétés
Formule moléculaire |
C24H33O3P |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(2S,3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2-methyl-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C24H33O3P/c1-15(2)25-19-12-10-13-20(26-16(3)4)22(19)18-11-9-14-21-23(18)28(17(5)27-21)24(6,7)8/h9-17H,1-8H3/t17-,28+/m0/s1 |
Clé InChI |
VWLRYNSHMYBZIB-YMGMXPECSA-N |
SMILES isomérique |
C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC(C)C)OC(C)C |
SMILES canonique |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)

![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)


![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)

